3-[(2,6-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of 2,6-dichlorobenzyl chloride with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-[(2,6-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(2-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(4-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
The uniqueness of 3-[(2,6-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dichlorobenzyl group may enhance its stability and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C21H18Cl2O3 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H18Cl2O3/c1-12-19(25-11-16-17(22)7-4-8-18(16)23)10-9-14-13-5-2-3-6-15(13)21(24)26-20(12)14/h4,7-10H,2-3,5-6,11H2,1H3 |
InChI Key |
QGRRMWGFNICRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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